molecular formula C18H19N5O2 B11051206 N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B11051206
M. Wt: 337.4 g/mol
InChI Key: KQYPVFUPUUUESE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the tetrazole derivative with an acyl chloride or anhydride in the presence of a base.

    Substitution Reactions: The final compound is obtained by substituting the appropriate phenyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity and interactions with biological targets.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetamide
  • N-(2,6-dimethylphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific biological targets.

properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C18H19N5O2/c1-12-7-6-8-13(2)17(12)19-16(24)11-23-21-18(20-22-23)14-9-4-5-10-15(14)25-3/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

KQYPVFUPUUUESE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3OC

Origin of Product

United States

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